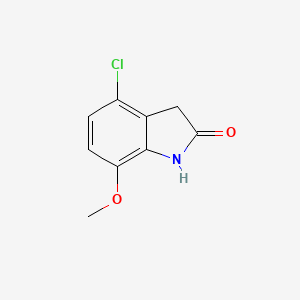

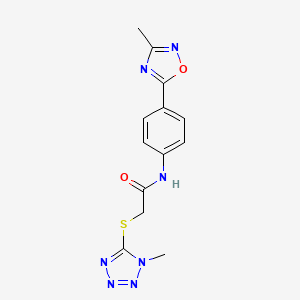

![molecular formula C17H15BrN2O2S B2765735 (Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-51-9](/img/structure/B2765735.png)

(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, also known as BMB, is a compound that has gained attention in recent years due to its potential for use in scientific research. BMB is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions for research are of interest to the scientific community.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazole derivatives have been explored for their broad-spectrum antimicrobial and antifungal activities. For instance, Saeed et al. (2008) synthesized various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, which exhibited low to moderate antifungal activity, highlighting the potential of thiazole-based compounds in addressing fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008). Bharti et al. (2010) also reported on Schiff bases containing disubstituted thiazole rings, showing good anti-fungal activity against several strains, including Candida albicans and Aspergillus flavus, underscoring the significance of thiazole moieties in developing anti-fungal agents (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Activity

Thiazolides, specifically nitazoxanide and its derivatives, have shown effectiveness against proliferating mammalian cells, including cancer cells. Thiazolides induce apoptosis, a programmed cell death, which is crucial for cancer treatment strategies. The thiazolide nitazoxanide has been found to exhibit a broad spectrum of activities against various pathogens and is investigated for its anticancer potential as well. Studies like those by Hemphill, Müller, and Müller (2012) delve into the multifaceted mechanisms of thiazolides, highlighting their relevance in medical research (Hemphill, Müller, & Müller, 2012).

Antiparasitic Activity

The thiazolide class, including compounds like nitazoxanide, has shown considerable promise against a range of parasitic infections. For example, their efficacy against Giardia lamblia suggests a potential for treating protozoan infections. Thiazolides' mode of action against such parasites involves multiple mechanisms, including the inhibition of specific enzymes crucial for the parasite's survival (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).

Synthetic Approaches and Characterization

Research also focuses on the synthesis and characterization of thiazole and benzamide derivatives, providing foundational knowledge for further exploration of their biological activities. For instance, Saeed and Rafique (2013) reported on the efficient synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, contributing to the chemical repertoire available for potential therapeutic applications (Saeed & Rafique, 2013).

properties

IUPAC Name |

2-bromo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2S/c1-22-11-10-20-14-8-4-5-9-15(14)23-17(20)19-16(21)12-6-2-3-7-13(12)18/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAJSOASRQRMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2765654.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765655.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2765668.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2765670.png)

![N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B2765671.png)

![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2765674.png)